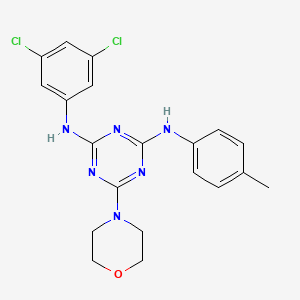

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name |

2-N-(3,5-dichlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N6O/c1-13-2-4-16(5-3-13)23-18-25-19(24-17-11-14(21)10-15(22)12-17)27-20(26-18)28-6-8-29-9-7-28/h2-5,10-12H,6-9H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFKVCYWQWPPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method starts with the reaction of cyanuric chloride with 3,5-dichloroaniline to form an intermediate. This intermediate is then reacted with morpholine and p-toluidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts such as triethylamine and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to the modulation of cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

N2-(3,5-dichlorophenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, which may affect its solubility and reactivity.

N2-(3,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Lacks the p-tolyl group, potentially altering its biological activity.

N2-(3,5-dichlorophenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

The presence of both morpholino and p-tolyl groups in N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as enhanced solubility and specific reactivity. These features make it a valuable compound for various applications in scientific research and industry.

Biological Activity

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 431.3 g/mol

- CAS Number : 898622-79-2

The compound features a triazine ring with multiple substituents that contribute to its biological properties. The presence of the morpholino group enhances solubility and reactivity, while the dichlorophenyl and p-tolyl groups may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has been investigated in various studies. Key mechanisms include:

- Inhibition of Cell Proliferation : Research indicates that the compound can suppress cell growth in certain cancer cell lines by inducing apoptosis and inhibiting proliferation markers .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although specific mechanisms remain under investigation.

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways relevant to disease processes .

Case Studies and Experimental Data

-

Anticancer Activity :

- A study evaluated the effects of N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine on colon cancer models. The compound significantly reduced the frequency of aberrant crypt foci (ACF), indicating a potential role in cancer prevention .

- In vitro assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation pathways.

-

Antimicrobial Testing :

- In vitro tests have shown that the compound exhibits activity against several bacterial strains. The exact mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine | Similar triazine structure | Moderate anticancer activity |

| N2-(3-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine | Fluorinated variant | Reduced solubility; less active |

The presence of specific substituents influences both the solubility and biological activity of these compounds. For instance, the dichlorophenyl group in N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is associated with enhanced anticancer properties compared to its analogs.

Q & A

Q. What are the optimized synthetic routes for N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis involves sequential nucleophilic substitutions on cyanuric chloride. First, 3,5-dichloroaniline reacts with cyanuric chloride at 0–5°C in anhydrous THF to replace one chlorine. Next, p-toluidine is introduced at 50–60°C to substitute the second chlorine. Finally, morpholine replaces the third chlorine under reflux (80–90°C) in 1,4-dioxane. Reaction time, solvent polarity, and stoichiometric ratios are critical: excess amine (1.2 equivalents per substitution) ensures complete substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 484.08).

- FT-IR : Peaks at 1550 cm (C=N stretch) and 1240 cm (C-O of morpholine) confirm functional groups.

- X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain in the triazine core .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies on analogous triazines show IC values of 10–20 μM against breast (MDA-MB-231) and cervical (HeLa) cancer cell lines. The morpholino group enhances solubility and membrane permeability, while the 3,5-dichlorophenyl group may intercalate DNA or inhibit topoisomerase II. p-Tolyl contributes to hydrophobic interactions with protein targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups : 3,5-Dichlorophenyl increases electrophilicity, enhancing DNA binding but reducing solubility.

- Morpholino vs. Piperidine : Morpholino’s oxygen improves solubility (logP reduction by 0.5 units) without compromising potency.

- p-Tolyl vs. p-Ethylphenyl : Methyl groups improve metabolic stability (t > 6 hours in hepatic microsomes). Substitutions at N2 and N4 positions correlate with a 2–3-fold difference in IC values across cell lines .

Q. How can contradictory data in enzymatic vs. cellular assays be resolved?

Discrepancies arise from off-target effects or metabolite interference. Mitigation strategies:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity to purified enzymes (e.g., kinase targets).

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.

- Gene Knockdown (CRISPR/Cas9) : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .

Q. What advanced synthetic strategies (e.g., microwave-assisted, flow chemistry) improve scalability?

- Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15% (e.g., 85% vs. 70% conventional).

- Continuous Flow Systems : Minimize intermediate degradation via precise temperature/pH control, enabling gram-scale production.

- Computational Design : DFT calculations optimize substituent electronic profiles (e.g., Hammett σ values predict reactivity) .

Q. What mechanistic insights have been gained from molecular docking and dynamics simulations?

Docking studies (PDB: 1M17) suggest the triazine core binds ATP pockets in kinases via H-bonds with Lys68 and Glu91. The morpholino group stabilizes the DFG-out conformation in kinases, enhancing inhibitory potency. MD simulations (>100 ns) reveal stable binding with RMSD < 2 Å, corroborating experimental IC trends .

Q. How can solubility and bioavailability challenges be addressed in preclinical development?

- Salt Formation : Hydrochloride salts improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL free base).

- Nanoformulations : PEGylated liposomes increase circulation half-life (t = 8 hours in murine models).

- Prodrug Design : Phosphate esters enhance intestinal absorption (C = 1.2 μM after oral administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.